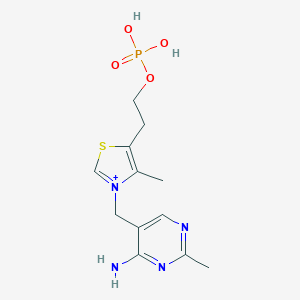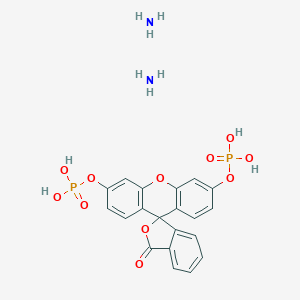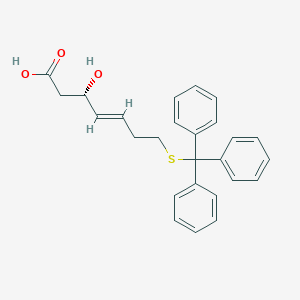
2-Ethylsulfanyloxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethylsulfanyloxane (ESO) is a chemical compound that has gained attention in scientific research due to its unique properties. It is a sulfur-containing compound that has shown potential in various applications, including as a reagent in organic synthesis and as a probe in biochemical studies. In
Mécanisme D'action
The mechanism of action of 2-Ethylsulfanyloxane is not fully understood. However, it is believed to act as a mild oxidant, where it can transfer a sulfur atom to another molecule. This process can lead to the formation of disulfide bonds, which are important in protein structure and function.
Effets Biochimiques Et Physiologiques
2-Ethylsulfanyloxane has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of some enzymes, such as lactate dehydrogenase, which is important in energy metabolism. It has also been shown to induce apoptosis, which is programmed cell death, in some cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Ethylsulfanyloxane in lab experiments is its mild oxidizing properties, which can be useful in certain reactions. It is also relatively easy to synthesize, which makes it accessible to many researchers. However, one limitation of using 2-Ethylsulfanyloxane is its low yield in synthesis, which can make it expensive to use in large quantities.
Orientations Futures
There are several future directions for the use of 2-Ethylsulfanyloxane in scientific research. One potential application is in the development of new drugs, where it could be used as a scaffold for drug design. It could also be used in the study of redox signaling pathways, which are important in many biological processes. Additionally, further research could be done to understand the mechanism of action of 2-Ethylsulfanyloxane and its potential applications in other fields of research.
In conclusion, 2-Ethylsulfanyloxane is a unique chemical compound that has shown potential in various scientific research applications. Its mild oxidizing properties and sulfur-containing structure make it useful in organic synthesis and biochemical studies. Further research is needed to fully understand its mechanism of action and its potential applications in drug development and other fields of research.
Méthodes De Synthèse
The synthesis of 2-Ethylsulfanyloxane can be achieved through a two-step process. The first step involves the reaction of 2-chloroethanol with sodium hydrosulfide to form 2-ethylsulfanyl ethanol. The second step involves the oxidation of 2-ethylsulfanyl ethanol with hydrogen peroxide to form 2-Ethylsulfanyloxane. The yield of this process is around 60%.
Applications De Recherche Scientifique
2-Ethylsulfanyloxane has been widely used in scientific research due to its unique properties. It has been used as a reagent in organic synthesis, where it has shown potential as a mild oxidant and a sulfur source. It has also been used as a probe in biochemical studies, where it has been used to study the redox properties of proteins.
Propriétés
Numéro CAS |
16315-51-8 |
|---|---|
Nom du produit |
2-Ethylsulfanyloxane |
Formule moléculaire |
C7H14OS |
Poids moléculaire |
146.25 g/mol |
Nom IUPAC |
2-ethylsulfanyloxane |
InChI |
InChI=1S/C7H14OS/c1-2-9-7-5-3-4-6-8-7/h7H,2-6H2,1H3 |
Clé InChI |
FEXFEHVMYWGPSJ-UHFFFAOYSA-N |
SMILES |
CCSC1CCCCO1 |
SMILES canonique |
CCSC1CCCCO1 |
Synonymes |
2-(Ethylthio)tetrahydro-2H-pyran |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Bromo-4-chloro-2-(methylthio)-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B169281.png)





![3-chloro-N-[(4-methoxyphenyl)methyl]aniline](/img/structure/B169299.png)






![4,4'-([2,2'-Bipyridine]-4,4'-diyl)dibenzoic acid](/img/structure/B169321.png)